molecular formula C23H28N6OS B2568090 4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034346-82-0

4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2568090
CAS No.: 2034346-82-0
M. Wt: 436.58
InChI Key: TXRNHOOBDZRULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been explored for their potential as anti-inflammatory and analgesic agents. For instance, research has synthesized novel heterocyclic compounds derived from visnaginone and khellinone, indicating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest a pathway for the development of new therapeutic agents targeting pain and inflammation.

Antipsychotic Agents

Research into heterocyclic carboxamides, including structures with similarities to the specified compound, has identified potential antipsychotic agents. These compounds have been evaluated for their ability to bind to dopamine and serotonin receptors and showed promising antipsychotic activity in vivo, with a notable reduction in side effects associated with extrapyramidal symptoms (Norman, Navas, Thompson, & Rigdon, 1996).

Antibacterial Activity

The exploration of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains. This research highlights the potential of such compounds in developing new antibacterial agents (Selvakumar & Elango, 2017).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds, which share some structural features with the specified molecule, have shown varying degrees of potency against tuberculosis, offering insights into the design of new antimycobacterial drugs (Gezginci, Martin, & Franzblau, 1998).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, revealing novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown significant in vitro and in vivo activity against tuberculosis, highlighting the potential for developing new therapeutic strategies against this disease (Jeankumar et al., 2013).

Properties

IUPAC Name

4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6OS/c1-15-20(31-23(24-15)29-11-5-6-12-29)22(30)27-17-9-13-28(14-10-17)21-18-7-3-4-8-19(18)25-16(2)26-21/h5-6,11-12,17H,3-4,7-10,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRNHOOBDZRULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.